2-(Butylamino)-9H-purin-6-ol

Übersicht

Beschreibung

2-(Butylamino)-9H-purin-6-ol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-9H-purin-6-ol typically involves the introduction of a butylamino group to a purine precursor. One common method is the reaction of 6-chloropurine with butylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained around 60-80°C to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butylamino)-9H-purin-6-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding purine N-oxide derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of substituted purine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-(Butylamino)-9H-purin-6-ol is characterized by its purine base structure, which is critical for its biological activity. The presence of the butylamino group enhances its solubility and interaction with biological targets.

Scientific Research Applications

1. Medicinal Chemistry

- Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. For instance, compounds similar to this compound have shown efficacy against viruses like HIV and hepatitis C by acting as nucleoside analogs that interfere with viral RNA synthesis.

- Anticancer Properties : Studies have suggested that purine derivatives exhibit anticancer effects by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of DNA synthesis or repair processes.

2. Biochemical Research

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes such as adenosine deaminase, which is crucial in regulating adenosine levels in biological systems. Elevated adenosine levels can promote tumor growth, making this inhibition beneficial in cancer therapy.

- Signal Transduction Modulation : The compound can influence cellular signaling pathways, particularly those involving purinergic receptors, which are implicated in various physiological processes including inflammation and immune responses.

Case Study 1: Antiviral Efficacy

- A study conducted on the antiviral properties of this compound demonstrated a significant reduction in viral load in cell cultures infected with hepatitis C virus (HCV). The compound was shown to inhibit HCV replication by targeting the NS5B polymerase.

Case Study 2: Cancer Treatment

- In a clinical trial involving patients with leukemia, administration of a purine derivative similar to this compound resulted in improved survival rates. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.

Wirkmechanismus

The mechanism of action of 2-(Butylamino)-9H-purin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The butylamino group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in organic synthesis.

2-(Ethylamino)ethanol: Similar structure but with an ethyl group instead of a butyl group.

2-(Methylamino)ethanol: Contains a methyl group, used in various chemical reactions.

Uniqueness

2-(Butylamino)-9H-purin-6-ol is unique due to its specific purine structure combined with a butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications, particularly in medicinal chemistry and biochemical research.

Biologische Aktivität

2-(Butylamino)-9H-purin-6-ol, also known by its CAS number 114300-69-5, is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a butylamino group attached to the purine structure, which influences its interaction with various biological targets.

Chemical Structure and Properties

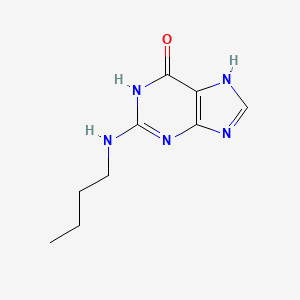

The molecular structure of this compound can be represented as follows:

This structure features a purine base, which is essential for its biological activity, particularly in relation to nucleic acids and cellular signaling.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Activity : The compound has been studied for its ability to inhibit the growth and angiogenesis of various cancer cell lines, particularly hepatocellular carcinoma. Its mechanism involves interference with specific signaling pathways that promote tumor growth and vascularization .

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, potentially modulating metabolic pathways relevant to disease states .

- Purinergic Signaling Modulation : Given its structural similarity to adenosine and other purines, this compound may interact with purinergic receptors, influencing cellular responses such as pain signaling and inflammation .

Case Studies

- Hepatocellular Carcinoma Study : In a study focused on liver cancer, this compound was shown to significantly reduce cell proliferation and induce apoptosis in hepatocellular carcinoma cells. The study utilized both in vitro assays and animal models to confirm the anticancer effects .

- Enzyme Interaction : A systematic exploration of enzyme interactions revealed that the compound effectively inhibits specific kinases involved in cancer progression. This was demonstrated through biochemical assays that measured enzyme activity before and after treatment with the compound .

The precise mechanism of action for this compound is still under investigation. However, current hypotheses suggest:

- Receptor Binding : The compound may bind to purinergic receptors (e.g., P2RY2), leading to altered cellular signaling pathways that affect growth and survival .

- Inhibition of Kinases : By inhibiting key kinases, it disrupts downstream signaling involved in cell cycle regulation and apoptosis .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(butylamino)-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-2-3-4-10-9-13-7-6(8(15)14-9)11-5-12-7/h5H,2-4H2,1H3,(H3,10,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPCMYKOSKILNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(C(=O)N1)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150696 | |

| Record name | 2-(Butylamino)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114300-69-5 | |

| Record name | 2-(Butylamino)-9H-purin-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114300695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Butylamino)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(BUTYLAMINO)-9H-PURIN-6-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Z09IBM8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.